molecular formula C4H8O2 B1611710 Butyric acid-d8 CAS No. 202468-80-2

Butyric acid-d8

Cat. No.: B1611710
CAS No.: 202468-80-2
M. Wt: 96.15 g/mol
InChI Key: FERIUCNNQQJTOY-FNQDQTMCSA-N
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Description

Butyric acid-d8, also known as Butanoic acid-d8, is a variant of butyric acid where all the hydrogen atoms are replaced by deuterium . It has a molecular formula of CD3(CD2)2CO2D and a molecular weight of 96.15 . It is typically used for research and development purposes .


Molecular Structure Analysis

The linear formula of this compound is CD3(CD2)2CO2D . This indicates that the molecule consists of a carboxyl group (CO2D) attached to a three-carbon chain where all the hydrogens are replaced by deuterium (CD3(CD2)2) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that butyric acid, in general, plays a significant role in various biological processes. For instance, it’s produced in the human colon through the fermentation of dietary fiber or resistant starch .


Physical and Chemical Properties Analysis

This compound is characterized by a boiling point of 162 °C and a melting point ranging from -6 to -3 °C . It has a density of 1.050 g/mL at 25 °C .

Scientific Research Applications

Erythroid Differentiation in Cultured Erythroleukemic Cells

Butyric acid is a potent inducer of erythroid differentiation in cultured erythroleukemic cells, showing effectiveness at significantly lower concentrations compared to other agents like dimethylsulfoxide. Its structural features are critical for this induction, highlighting its role as a naturally occurring fatty acid in cellular differentiation processes (Leder & Leder, 1975).

Intestinal Inflammation and Microbial Fermentation

Butyric acid, derived from intestinal microbial fermentation of dietary fiber, plays a crucial role in maintaining intestinal mucosa integrity and exhibits anti-inflammatory effects both in vitro and in vivo. Its influence on cell function, particularly through the inhibition of histone deacetylases (HDACs), suggests significant therapeutic potential in conditions like experimental colitis (Mishiro et al., 2013).

Microbial Fermentation for Butyric Acid Production

Recent advancements in bioprocess techniques and metabolic engineering have significantly improved microbial fermentation methods for butyric acid production. This approach, utilizing alternative inexpensive feedstocks, aims to make butyric acid production more economically competitive compared to chemical synthesis, underlining its importance as a platform chemical in various industries (Luo et al., 2018).

Role in Colorectal Cancer and Hemoglobinopathies Treatment

Butyric acid, a short-chain fatty acid, is explored for its biological response modification capabilities in the treatment of colorectal cancer and hemoglobinopathies. Its role in gene expression regulation, cell differentiation, apoptosis, and growth control, particularly through histone hyperacetylation, makes it a significant agent for biological studies and potential therapeutic applications (Pouillart, 1998).

Improving Intestinal Health in Animal Models

Sodium butyrate, a derivative of butyric acid, shows promising results in improving intestinal health and modulating gut microbiota composition during intestinal inflammation progression in broilers. Its role in reducing inflammatory cytokines and altering microbial community structures highlights its potential as a feed additive in animal production (Zou et al., 2019).

Mechanism of Action

Target of Action

Butyric acid-d8, a chemically stable isotope-labeled form of butyric acid, primarily targets the G protein-coupled receptors (GPCRs) and histone deacetylases . It is produced in the human body by the gut microbiota during the fermentation of dietary fibers . The compound’s primary targets play a crucial role in regulating host processes .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the deacetylation and dephosphorylation of histones, making the DNA more accessible and ultimately improving transcription rates and cell-specific productivities . It also activates GPCRs, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The main metabolic pathway of this compound involves the transformation of crotonyl CoA into butyryl CoA, which is then reduced to butyric acid . This process is catalyzed by various enzymes, including Beta-ketoacyl reductase . The production of butyric acid sets the stage for the subsequent generation of other fatty acids .

Pharmacokinetics

It is known that the compound can readily permeate the cytoplasm .

Result of Action

The action of this compound leads to molecular and cellular effects such as inhibition of cell proliferation and impact on histone modification . These translate into subsequently enhanced mechanisms of protein biosynthesis, regulation of transcription, messenger RNA processing and transport, ribosomal translation, and cellular trafficking of IgG intermediates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dietary fibers in the gut environment can enhance the production of this compound by the gut microbiota

Safety and Hazards

Butyric acid-d8 is classified as a combustible liquid and is harmful if swallowed . It can cause severe skin burns and eye damage, and it’s harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors or mist, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

Butyric acid-d8 shares similar biochemical properties with its unlabeled counterpart, butyric acid. It is a carboxylic acid with the chemical formula CD3(CD2)2CO2D . It readily donates a hydrogen ion, making it a weak acid . Butyric acid is produced naturally in various organisms, including bacteria, and can also be synthesized . It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical reactions .

Cellular Effects

This compound, like butyric acid, plays a crucial role in cellular processes. It serves as an energy source for certain cells lining the gastrointestinal tract and has been linked to various health benefits . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, butyric acid has anti-inflammatory properties, which can help reduce inflammation in the gut and promote overall gut health .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules . As a histone deacetylase inhibitor, butyrate can stop the growth and induce cell death (called apoptosis) in colorectal cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butyrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Butyrate exhibits a wide variety of biological activities in different pathways including energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a 2007 animal study, after five weeks of treatment with butyric acid, obese mice lost 10.2 percent of their original body weight, and body fat was reduced by 10 percent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Butyrate synthesis could be driven by coupling with an anaerobic energy conversion system .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could enter the portal vein and interact with various organs . The transport of this compound involves specific efflux carriers .

Subcellular Localization

It is known that butyrate and its conjugates can be transported in plants

Properties

IUPAC Name

deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-FNQDQTMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584364
Record name (~2~H_7_)Butan(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202468-80-2
Record name (~2~H_7_)Butan(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202468-80-2
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Synthesis routes and methods I

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
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4-[4-(1-adamantyl)-phenoxy]-butyric acid
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Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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Synthesis routes and methods III

Procedure details

For acetamidylation, the neomycin B/γ-amino butyric acid conjugate obtained in Example 9a above is treated with O-ethyl acetimidate in absolute ethanol for 1-2 days, resulting in acetimidylation of the terminal amino groups. The product is purified by ion exchange chromatography, yielding neomycin B/N-acetamidino butyric acid conjugate 16.
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neomycin B γ-amino butyric acid
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Synthesis routes and methods IV

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butyric acid-d8
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Butyric acid-d8

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